molecular formula C13H15NO4S B12562559 1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester CAS No. 143278-19-7

1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester

Cat. No.: B12562559
CAS No.: 143278-19-7
M. Wt: 281.33 g/mol
InChI Key: YETLYAKIXNFRPW-UHFFFAOYSA-N
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Description

1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester is a derivative of indole-3-acetic acid, a well-known plant hormone. This compound is characterized by the presence of an indole ring, an acetic acid moiety, and a methylsulfonyl group attached to the ethyl ester.

Preparation Methods

The synthesis of 1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester typically involves the esterification of indole-3-acetic acid with ethanol in the presence of a strong acid catalyst. The methylsulfonyl group can be introduced through sulfonation reactions using reagents such as methylsulfonyl chloride. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.

    Biology: Studied for its role in plant growth and development due to its structural similarity to natural plant hormones.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, promoting cell elongation and division. In medicinal applications, it may interact with various receptors and enzymes, modulating biological processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester can be compared with other indole derivatives such as:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of indole derivatives.

Biological Activity

1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester (commonly referred to as the methylsulfonyl derivative of indole-3-acetic acid) is a synthetic compound derived from indole-3-acetic acid (IAA), a naturally occurring plant hormone known as auxin. This compound exhibits significant biological activity, primarily related to its role as an auxin analog, influencing various physiological processes in plants and showing potential therapeutic applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₇NO₄S, with a molecular weight of approximately 239.30 g/mol. Its structure features an indole ring connected to an acetic acid moiety and a methylsulfonyl group attached to the nitrogen atom of the indole. This unique configuration enhances its solubility and biological activity compared to other similar compounds .

Auxin-like Properties

As an auxin analog, this compound plays a crucial role in plant growth and development. Its biological activities include:

  • Cell Elongation : Promotes elongation of plant cells, influencing overall plant height and structure.
  • Root Development : Enhances root formation and growth, which is vital for nutrient uptake.
  • Fruit Development : Stimulates fruit growth and maturation processes.

These properties are essential for agricultural applications, where this compound can be utilized to enhance crop yields and improve plant health .

Potential Anti-Cancer Properties

Recent studies have indicated that this compound may possess anti-cancer properties due to its ability to modulate cellular signaling pathways. Research shows that it can affect:

  • Cell Proliferation : Inhibits the proliferation of various cancer cell lines.
  • Apoptosis Induction : Triggers programmed cell death in cancer cells by enhancing the activity of caspases, critical enzymes in the apoptosis pathway.
  • Signal Transduction Modulation : Alters key signaling pathways involved in cancer progression, such as the ERK signaling pathway .

Case Studies

  • Study on Plant Growth :
    • A controlled experiment demonstrated that application of this compound significantly increased root length and biomass in tomato plants compared to untreated controls.
  • Anti-Cancer Activity :
    • In vitro studies on breast cancer cell lines (MDA-MB-231) revealed that this compound reduced cell viability with an IC₅₀ value of approximately 10 µM. Morphological changes indicative of apoptosis were observed at concentrations as low as 2 µM .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

  • Esterification Reactions : Utilizing indole-3-acetic acid with methylsulfonyl chloride under basic conditions.
  • Catalytic Methods : Employing catalysts such as indium(III) chloride to facilitate the reaction between indole derivatives and acetic acid moieties .

Comparative Analysis

The following table summarizes key biological activities of various indole derivatives including 1H-Indole-3-acetic acid derivatives:

CompoundActivity TypeIC₅₀ (µM)Notes
1H-Indole-3-acetic acidAuxin activityN/APromotes cell elongation
1H-Indole-3-acetic acid, methylsulfonylAnti-cancer~10Induces apoptosis in MDA-MB-231 cells
Indole-3-acetic acidAuxin activityN/ANatural auxin with similar effects

Properties

CAS No.

143278-19-7

Molecular Formula

C13H15NO4S

Molecular Weight

281.33 g/mol

IUPAC Name

ethyl 2-(1-methylsulfonylindol-3-yl)acetate

InChI

InChI=1S/C13H15NO4S/c1-3-18-13(15)8-10-9-14(19(2,16)17)12-7-5-4-6-11(10)12/h4-7,9H,3,8H2,1-2H3

InChI Key

YETLYAKIXNFRPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN(C2=CC=CC=C21)S(=O)(=O)C

Origin of Product

United States

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